molecular formula C42H38N2O2P2 B3183108 (R)-Solphos CAS No. 649559-68-2

(R)-Solphos

Cat. No.: B3183108
CAS No.: 649559-68-2
M. Wt: 664.7 g/mol
InChI Key: KSYUVEBIHJNKIE-UHFFFAOYSA-N
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Description

(R)-Solphos is a useful research compound. Its molecular formula is C42H38N2O2P2 and its molecular weight is 664.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Role in Structure-Function Relationships of Bisphosphonates

Bisphosphonates are compounds used for managing bone metabolism disorders, and their structure-function profile is significantly determined by the R1 and R2 side groups, with binding to bone enhanced when R1 is a hydroxyl group. The R2 side group, like (R)-Solphos, predominantly determines the antiresorptive potency of the bisphosphonates, affecting their efficacy in treating specific bone resorption disorders (Russell, 2007).

2. Influence on Pharmacological Potency

The pharmacological potency and mechanism of bisphosphonates are influenced by their R1 and R2 groups, with nitrogen-containing R2 groups, such as this compound, inhibiting key enzymes in the mevalonate pathway, which is crucial for bone resorption. These differences in structure among bisphosphonates, including this compound, account for variations in their mineral binding, antiresorptive potency, and clinical effectiveness in bone diseases (Russell, 2007).

3. Role in Bisphosphonate Chemical Activity

The chemical structures of bisphosphonates, such as the R2 side chain this compound, are crucial in determining their biological activity. The presence of nitrogen in the R2 side chain is associated with their ability to inhibit enzymes in the mevalonate pathway, a key factor in osteoclast function. Therefore, structural variations, including the use of this compound, play a significant role in the drug's action in treating bone diseases (Ebetino et al., 2011).

4. Enantiomeric Properties in Pharmacology

The enantiomeric properties of compounds like this compound can significantly impact their biological activity and pharmacological effects. Studies on compounds like isocarbophos have shown that enantiomers can have markedly different bioactivities, toxicity, and environmental behaviors. Such insights are relevant for understanding how the specific configuration of compounds like this compound influences their overall effectiveness and safety (Di et al., 2019).

5. Advancements in Ligand Synthesis

This compound has been a critical part of the development of new ligands in chemistry, offering a promising avenue for catalytic transformations. For instance, Solphos ligands have been utilized in the synthesis of various derivatives, demonstrating high catalytic performances in transformations such as Ru-catalyzed hydrogenation. These advancements highlight the versatile applications of this compound in synthetic chemistry (Kesselgruber et al., 2008).

Properties

IUPAC Name

[8-(7-diphenylphosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl)-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H38N2O2P2/c1-43-27-29-45-41-35(43)23-25-37(47(31-15-7-3-8-16-31)32-17-9-4-10-18-32)39(41)40-38(26-24-36-42(40)46-30-28-44(36)2)48(33-19-11-5-12-20-33)34-21-13-6-14-22-34/h3-26H,27-30H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYUVEBIHJNKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=CC(=C2C3=C(C=CC4=C3OCCN4C)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H38N2O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649559-68-2
Record name (S)-7,7'-Bis(diphenylphosphino)-3,3',4,4'-tetrahydro-4,4'-dimethyl-8,8'-bi(2H-1,4-benzoxazine)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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